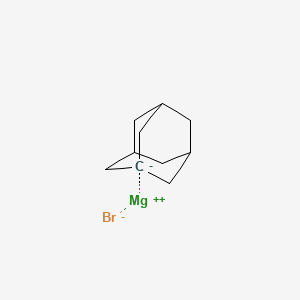

Adamant-1-ylmagnesium bromide, 0.25 M in ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Adamant-1-ylmagnesium bromide, 0.25 M in ether, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound has the molecular formula C₁₀H₁₅BrMg and is often used in solution with ether as the solvent.

準備方法

Synthetic Routes and Reaction Conditions

Adamant-1-ylmagnesium bromide is typically synthesized through the reaction of adamantyl bromide with magnesium metal in the presence of an ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

C10H15Br+Mg→C10H15MgBr

Industrial Production Methods

On an industrial scale, the production of Adamant-1-ylmagnesium bromide follows similar principles but is optimized for larger quantities. The process involves the use of specialized reactors that can maintain an inert atmosphere and control the temperature precisely. The magnesium metal is often activated by treating it with iodine or a small amount of the alkyl halide to initiate the reaction.

化学反応の分析

Types of Reactions

Adamant-1-ylmagnesium bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.

Coupling Reactions: Participates in coupling reactions to form complex organic molecules.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Solvents: Ether is the most commonly used solvent.

Catalysts: Sometimes, catalysts like copper(I) iodide are used to facilitate the reaction.

Major Products

Alcohols: Formed from the reaction with carbonyl compounds.

New Carbon-Carbon Bonds: Result from substitution and coupling reactions.

科学的研究の応用

Adamant-1-ylmagnesium bromide has a wide range of applications in scientific research:

Organic Synthesis: Used to form complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: Utilized in the synthesis of polymers and advanced materials.

Medicinal Chemistry: Plays a role in the synthesis of bioactive compounds and drug intermediates.

Catalysis: Used in the development of new catalytic processes for chemical transformations.

作用機序

The mechanism of action of Adamant-1-ylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.

類似化合物との比較

Similar Compounds

Methylmagnesium Bromide: Another Grignard reagent but with a simpler structure.

Phenylmagnesium Bromide: Contains a phenyl group instead of an adamantyl group.

Ethylmagnesium Bromide: Similar in reactivity but with an ethyl group.

Uniqueness

Adamant-1-ylmagnesium bromide is unique due to its bulky adamantyl group, which can provide steric hindrance and influence the selectivity of reactions. This makes it particularly useful in the synthesis of complex molecules where control over the reaction pathway is crucial.

生物活性

Adamant-1-ylmagnesium bromide (Ad-1-MgBr), a Grignard reagent, is recognized for its unique structural properties and reactivity, particularly in organic synthesis. This article delves into its biological activity, applications, and relevant research findings.

- Molecular Formula : C₁₀H₁₅BrMg

- Molar Mass : 239.44 g/mol

- Concentration : 0.25 M in ether

Ad-1-MgBr is characterized by its adamantane structure, which imparts rigidity and lipophilicity, making it a valuable scaffold in medicinal chemistry and material science.

As a Grignard reagent, Ad-1-MgBr acts as a one-carbon nucleophile. It readily reacts with various electrophiles, particularly carbonyl compounds, to introduce the adamantyl group into the target molecules. This reaction is crucial for synthesizing substituted adamantanes, which exhibit unique properties beneficial for drug development and material science applications .

Medicinal Chemistry

The rigidity of the adamantane structure enhances the pharmacokinetic properties of drugs. Adamantane derivatives are known for their antiviral activities and have been explored in the development of medications for conditions such as influenza and Parkinson's disease. The introduction of an adamantyl group can significantly alter the biological activity and selectivity of compounds.

Material Science

In material science, the ability to functionalize complex molecules with an adamantyl group allows for the creation of polymers with specific functionalities. These polymers can exhibit enhanced mechanical properties and thermal stability due to the unique cage-like structure of adamantane derivatives.

Case Studies and Research Findings

- Synthesis of Adamantane Derivatives : A study demonstrated that Ad-1-MgBr could effectively facilitate the synthesis of various adamantane derivatives through nucleophilic addition reactions with carbonyl compounds. The resulting compounds displayed enhanced biological activities compared to their non-adamantane counterparts.

- Antiviral Properties : Research has indicated that certain adamantane derivatives exhibit significant antiviral activity against influenza viruses. The introduction of an adamantyl group via Ad-1-MgBr has been shown to improve the efficacy of antiviral agents by enhancing their binding affinity to viral proteins.

- Polymer Development : A recent investigation highlighted the use of Ad-1-MgBr in synthesizing novel polymers that incorporate adamantane units. These polymers demonstrated superior mechanical strength and thermal resistance, making them suitable for advanced material applications.

Comparative Analysis

The following table summarizes key features of Ad-1-MgBr compared to other organomagnesium compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Adamant-1-ylmagnesium Bromide | Organomagnesium | Unique adamantane structure; used in drug synthesis |

| 1-Propynylmagnesium Bromide | Alkyne-based | Used for synthesizing propyne derivatives |

| Phenylmagnesium Bromide | Aryl-based | Commonly used in aromatic substitution reactions |

| Cyclopentylmagnesium Bromide | Cyclic aliphatic | Useful for synthesizing cyclopentane derivatives |

特性

IUPAC Name |

magnesium;adamantan-1-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15.BrH.Mg/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h7-9H,1-6H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTYUFJFKDWTBS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1C[C-](C2)C3.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。